

Application Notes and Protocols for Preparing ML202 Stock Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML202

Cat. No.: B15578613

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Introduction

ML202 is a potent and selective activator of pyruvate kinase M2 (PKM2), a key enzyme in cellular metabolism.[1][2] PKM2 plays a crucial role in the Warburg effect, a metabolic phenotype characterized by increased glycolysis even in the presence of oxygen, which is a hallmark of many cancer cells. By activating PKM2, **ML202** can modulate cellular metabolic pathways, making it a valuable tool for research in oncology and metabolic diseases. These application notes provide detailed protocols for the preparation, storage, and use of **ML202** stock solutions in a research setting.

Data Presentation

The following table summarizes the key quantitative data for **ML202**:

Property	Value
Chemical Name	4,6-Dihydro-6-[(3-methoxyphenyl)methyl]-4-methyl-2-(methylsulfinyl)-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
Molecular Formula	C ₁₈ H ₁₇ N ₃ O ₃ S ₂
Molecular Weight	387.5 g/mol
Purity	≥98% (HPLC)
Biological Activity	Potent activator of pyruvate kinase M2 (PKM2)
IC ₅₀	73 nM for PKM2 activation
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)
Storage Conditions	Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C.

Experimental Protocols

Protocol 1: Preparation of a 10 mM ML202 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **ML202** in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, sterile DMSO to ensure the stability of the compound and the sterility of the stock solution for cell culture experiments.

Materials:

- **ML202** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- **Equilibrate Reagents:** Allow the **ML202** powder and DMSO to come to room temperature before opening to prevent condensation.
- **Weigh ML202:** Accurately weigh a precise amount of **ML202** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.875 mg of **ML202**.
 - **Calculation:**
 - Molecular Weight (MW) of **ML202** = 387.5 g/mol
 - Desired Concentration (C) = 10 mM = 0.01 mol/L
 - Desired Volume (V) = 1 mL = 0.001 L
 - Mass (m) = $C * MW * V = 0.01 \text{ mol/L} * 387.5 \text{ g/mol} * 0.001 \text{ L} = 0.003875 \text{ g} = 3.875 \text{ mg}$
- **Dissolve in DMSO:** Add the weighed **ML202** powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
- **Ensure Complete Dissolution:** Vortex the solution thoroughly until all the **ML202** powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. [\[3\]](#)
- **Aliquot and Store:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Determination of Optimal Working Concentration using a Cell-Based Assay

The optimal working concentration of **ML202** will vary depending on the cell type and the specific assay. A dose-response experiment is essential to determine the effective concentration range for your experimental system.

Materials:

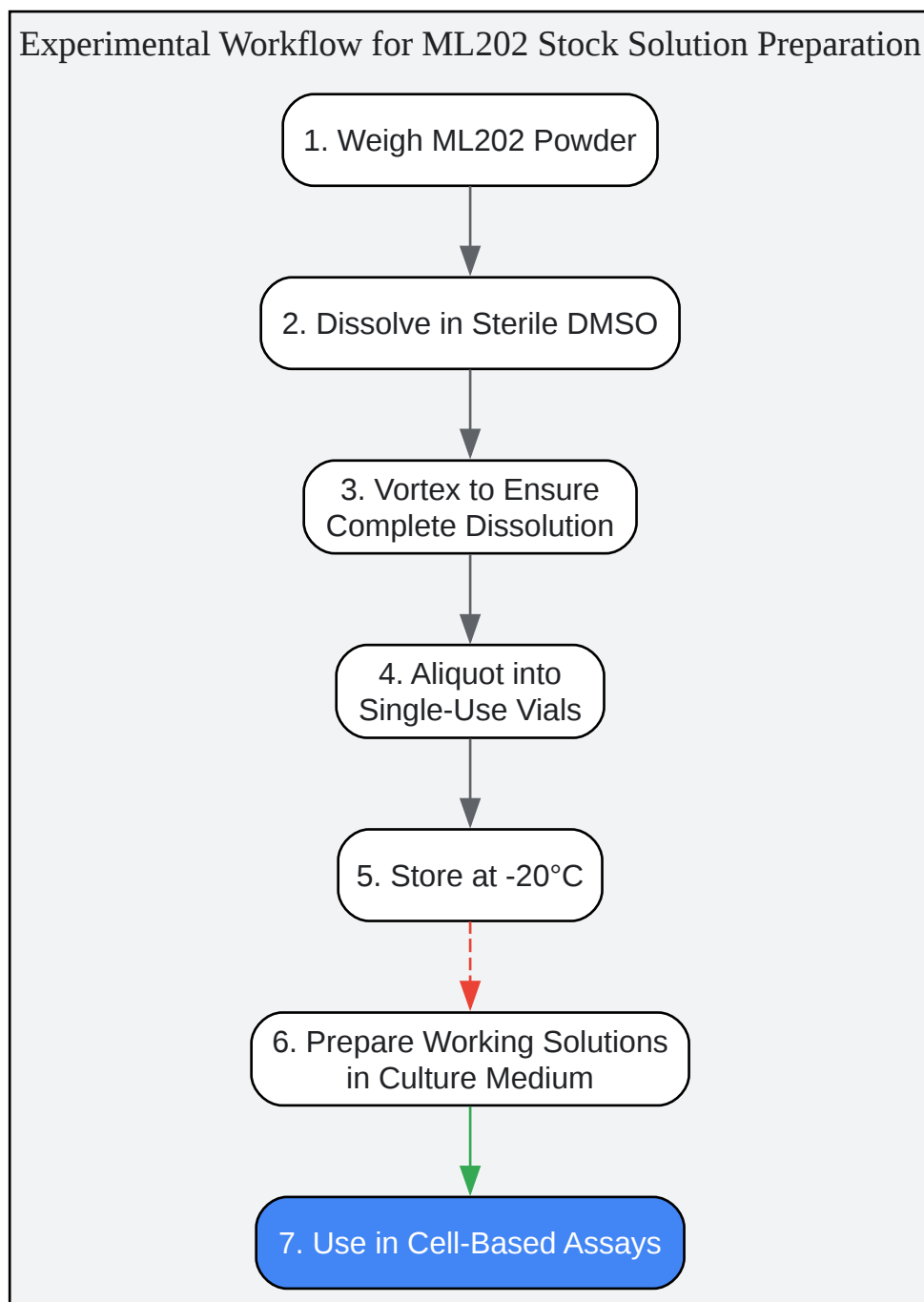
- 10 mM **ML202** stock solution in DMSO
- Cell culture medium appropriate for your cell line
- 96-well cell culture plates
- Cells of interest
- Cell viability assay reagent (e.g., MTT, MTS, or a resazurin-based reagent)
- Multichannel pipette
- Plate reader

Procedure:

- **Cell Seeding:** Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Prepare Serial Dilutions:** Prepare a series of dilutions of the 10 mM **ML202** stock solution in cell culture medium. It is common to perform a 1:2 or 1:3 serial dilution to cover a broad concentration range (e.g., from 100 μ M down to low nM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest **ML202** concentration) and a no-treatment control.
- **Treat Cells:** Remove the old medium from the cells and add the medium containing the different concentrations of **ML202**.
- **Incubate:** Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
- **Assess Cell Viability:** At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
- **Data Analysis:** Measure the absorbance or fluorescence using a plate reader. Plot the cell viability against the logarithm of the **ML202** concentration to generate a dose-response curve

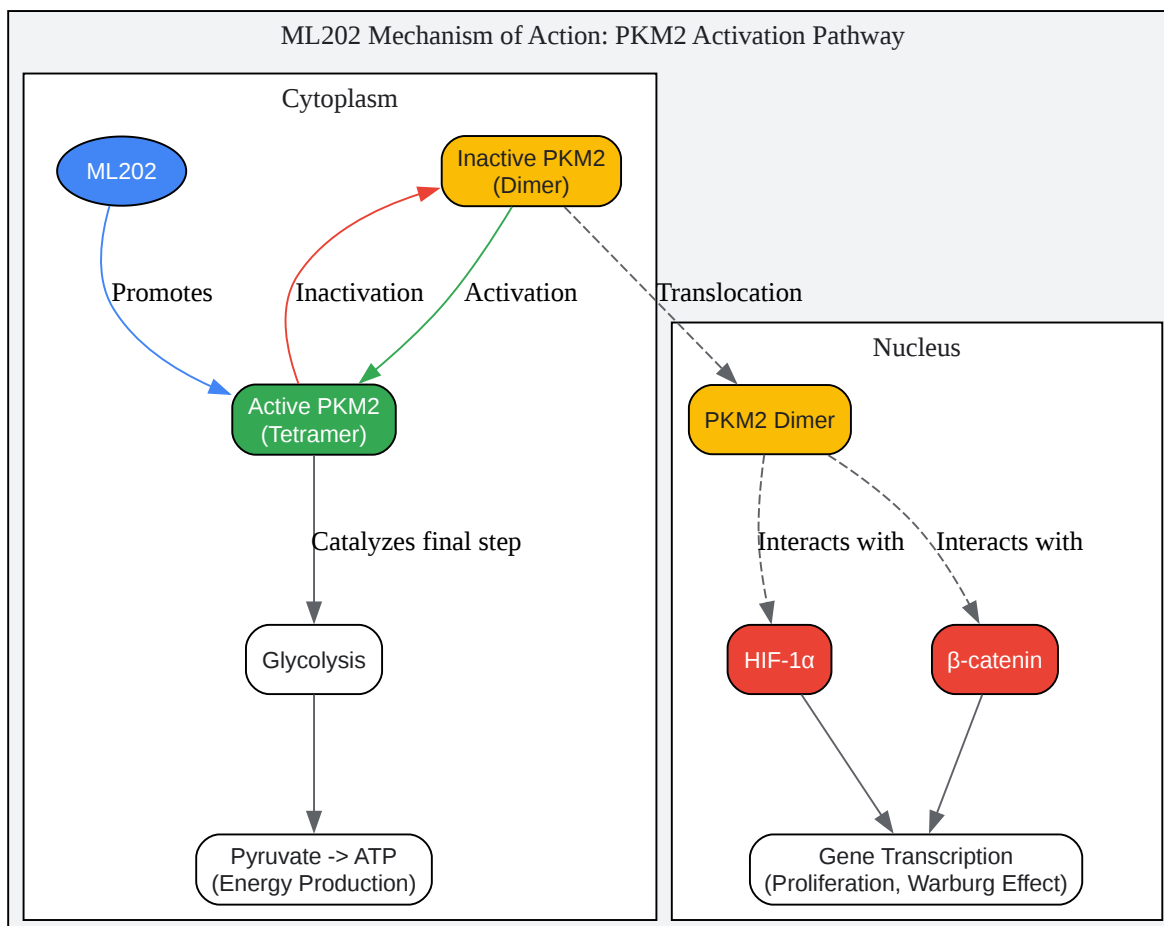
and determine the EC₅₀ (half-maximal effective concentration).

Mandatory Visualizations



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Caption: Workflow for preparing and using **ML202** stock solutions.



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Caption: **ML202** activates PKM2, promoting its metabolic role and reducing its nuclear functions.

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References

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